molecular formula C12H20N2O3 B5693867 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine

1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine

Cat. No. B5693867
M. Wt: 240.30 g/mol
InChI Key: HRUNBRLPFPZQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[Oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine, also known as OxyBIS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.

Mechanism of Action

1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine works by forming covalent bonds between adjacent amino acid residues in proteins and nucleic acids. This cross-linking can lead to changes in the structure and function of these biomolecules, which can be used to study their properties and interactions. This compound has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of various biomolecules, including DNA, RNA, and proteins. This compound has also been shown to affect the activity of certain enzymes and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine is its ability to cross-link proteins and nucleic acids, which can be used to study their properties and interactions. However, this compound can also lead to the formation of non-specific cross-links, which can complicate data interpretation. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine in scientific research. One area of interest is the development of new methods for the selective cross-linking of specific proteins and nucleic acids. Another area of interest is the use of this compound in the study of protein-protein interactions and the identification of potential drug targets. Additionally, this compound may have applications in the development of new cancer therapies and the study of DNA damage and repair mechanisms.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties and mechanism of action that make it a valuable tool for studying the structure and function of biomolecules. While this compound has several advantages, it also has limitations that must be considered when designing experiments. Overall, this compound has the potential to contribute to the development of new therapies and the understanding of fundamental biological processes.

Synthesis Methods

The synthesis of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine involves the reaction of 2,2'-dipyrrylmethane with ethyl glyoxylate in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form this compound. This synthesis method has been optimized to obtain a high yield of this compound with minimal impurities.

Scientific Research Applications

1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has been widely used in scientific research due to its ability to cross-link proteins and nucleic acids. This property has been used to study the structure and function of various biomolecules, including DNA, RNA, and proteins. This compound has also been used to study protein-protein interactions and to identify potential drug targets.

properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(13-5-1-2-6-13)9-17-10-12(16)14-7-3-4-8-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUNBRLPFPZQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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